molecular formula C16H18N2O2 B3174916 N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide CAS No. 954574-87-9

N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide

Cat. No.: B3174916
CAS No.: 954574-87-9
M. Wt: 270.33 g/mol
InChI Key: HUYFXZJZOPQJNP-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide: is an organic compound with a complex structure that includes both aromatic and amide functional groups

Scientific Research Applications

Chemistry: : N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Medicine: : Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate. Its structure suggests it could be modified to produce bioactive molecules with therapeutic properties.

Industry: : In materials science, the compound can be used in the development of polymers and advanced materials with specific properties.

Safety and Hazards

“N-(4-Amino-2-methylphenyl)acetamide” has been labeled with the signal word “Warning” and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide typically involves the reaction of 4-amino-2-methylphenol with 2-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as:

    Activation of the carboxylic acid group: This can be achieved using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDC).

    Amidation reaction: The activated carboxylic acid reacts with the amine group of 4-amino-2-methylphenol to form the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism by which N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(4-Amino-2-methylphenyl)acetamide: This compound has a similar structure but lacks the phenoxy group, which may result in different chemical and biological properties.

    N-(4-Amino-2-methylphenyl)-2-phenylacetamide: This compound has a phenyl group instead of a phenoxy group, which can affect its reactivity and interactions.

Uniqueness: N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide is unique due to the presence of both the phenoxy and amide groups, which provide a distinct set of chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-10-13(17)8-9-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFXZJZOPQJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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